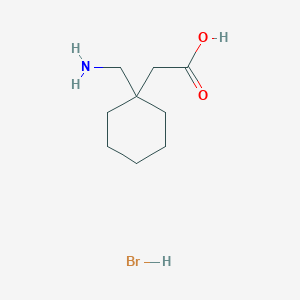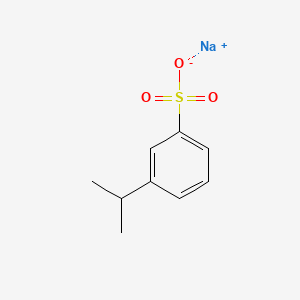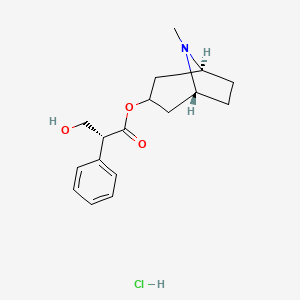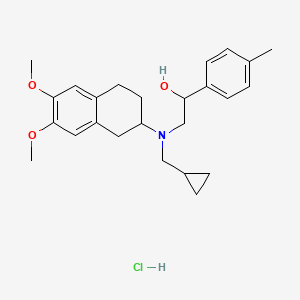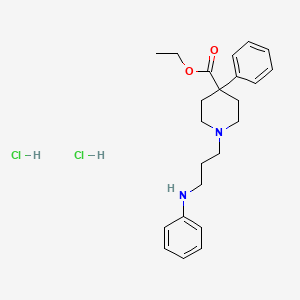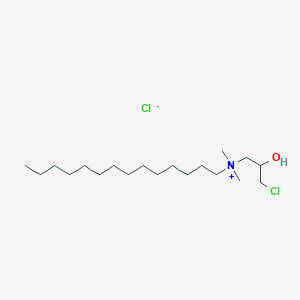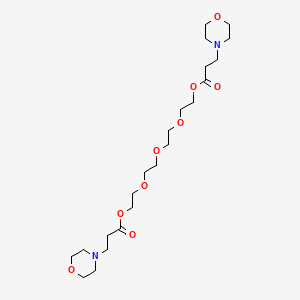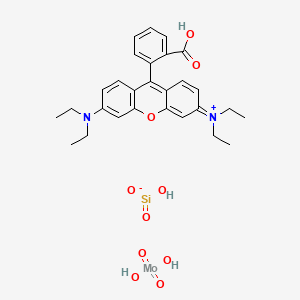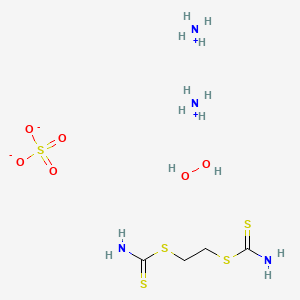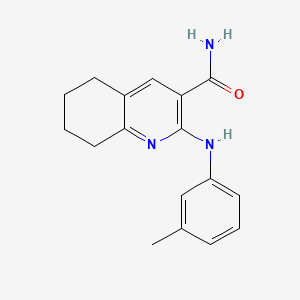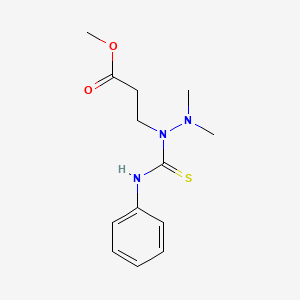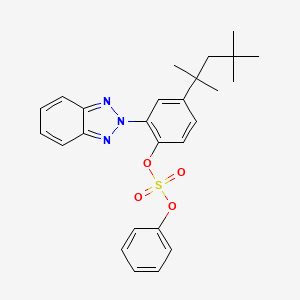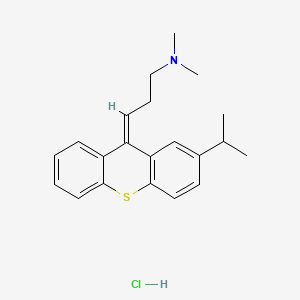
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a dimethylaminopropylidene side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a suitable base.
Attachment of the Dimethylaminopropylidene Side Chain: This step involves the reaction of the thioxanthene core with a dimethylaminopropylidene precursor, often through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
科学的研究の応用
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride can be compared with other thioxanthene derivatives, such as:
Chlorprothixene: A thioxanthene derivative used as an antipsychotic agent.
Flupenthixol: Another antipsychotic thioxanthene derivative with similar structural features.
Thiothixene: A thioxanthene derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other thioxanthene derivatives.
特性
CAS番号 |
15930-99-1 |
|---|---|
分子式 |
C21H26ClNS |
分子量 |
360.0 g/mol |
IUPAC名 |
(3Z)-N,N-dimethyl-3-(2-propan-2-ylthioxanthen-9-ylidene)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NS.ClH/c1-15(2)16-11-12-21-19(14-16)17(9-7-13-22(3)4)18-8-5-6-10-20(18)23-21;/h5-6,8-12,14-15H,7,13H2,1-4H3;1H/b17-9-; |
InChIキー |
CJEZPWQUUJDVEK-WPTDRQDKSA-N |
異性体SMILES |
CC(C)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
正規SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


